1,2,2,3-Tetrabromopropane

Catalog No.
S6643164
CAS No.
54268-02-9
M.F
C3H4Br4
M. Wt
359.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,2,3-Tetrabromopropane

CAS Number

54268-02-9

Product Name

1,2,2,3-Tetrabromopropane

IUPAC Name

1,2,2,3-tetrabromopropane

Molecular Formula

C3H4Br4

Molecular Weight

359.68 g/mol

InChI

InChI=1S/C3H4Br4/c4-1-3(6,7)2-5/h1-2H2

InChI Key

SNLFZAHVOKOBOP-UHFFFAOYSA-N

SMILES

C(C(CBr)(Br)Br)Br

Canonical SMILES

C(C(CBr)(Br)Br)Br
1,2,2,3-Tetrabromopropane (TBP) is an important chemical compound that is widely used in various fields of research and industry. This paper aims to provide an overview of TBP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
TBP is a colorless to yellow liquid that has a molecular formula of C3H5Br4. It belongs to the family of bromopropanes, which are used as flame retardants, solvents, and chemical intermediates. TBP is also known under the following names: Tetrabromopropane, BRN 1755429, FEMA No. 3943, NSC 2320, and UNII-XMN1G7884Z.
TBP has a melting point of -31°C and a boiling point of 315°C. Its density is 2.813 g/cm3, and it is soluble in organic solvents such as benzene, alcohol, and ether. TBP is highly reactive because of the presence of halogen atoms in its structure.
TBP can be synthesized by the bromination of propylene with elemental bromine. The reaction takes place in the presence of a catalyst, usually an iron halide, at elevated temperatures:
CH3CH=CH2 + 4Br2 → CH3CBr2-CHBr2-CH2Br + 2HBr
The purity of TBP can be determined by various methods, including gas chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Several analytical methods are available for the detection and quantification of TBP in various matrices, including water, sediment, soil, and air. These methods include gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and high-performance liquid chromatography.
TBP has been shown to have toxic effects on living organisms, including acute toxicity, reproductive toxicity, and developmental toxicity. It is also a mutagen and a carcinogen. TBP exposure can lead to liver and kidney damage, as well as damage to the reproductive system. Moreover, it can accumulate in living tissues and biomagnify in the food chain.
TBP is a hazardous substance that poses a risk to the safety of scientific experiments. It is essential to follow the proper safety protocols when handling TBP, including wearing appropriate protective equipment, working in a well-ventilated area, and disposing of the waste according to the guidelines.
TBP has been used in various scientific experiments, including Flame Retardant studies and studies of the removal of brominated flame retardants from waste materials. It has also been used in the synthesis of other organic compounds.
Current research on TBP focuses on its environmental fate, transport, and toxicity. Several studies have investigated the persistence and bioaccumulation potential of TBP in aquatic and terrestrial ecosystems. Moreover, strategies have been developed for the removal of TBP from contaminated soils and sediments.
TBP has potential implications in various fields of research and industry, including polymer chemistry, textile manufacturing, and electronics. It can be used as a flame retardant in polymeric materials, as a solvent for dyes and coatings in textile industries, and as a reactive intermediate in electronics.
There are several limitations associated with the use of TBP, including its toxic and hazardous properties. To minimize the harmful effects of TBP, alternative flame retardants and organic solvents have been developed. However, more research is needed to evaluate the environmental and health impact of these alternatives, and to develop more sustainable and safe alternatives.
for the research of TBP include developing more efficient methods for the synthesis and characterization of TBP and its derivatives. Moreover, strategies for the elimination of TBP from various matrices should be continuously developed to reduce its negative impact on the environment and human health. Finally, the development of safe and sustainable alternative compounds for the applications of TBP should be actively pursued.
TBP is an important chemical compound that has various applications in research and industry. It is highly reactive and toxic, and its use requires proper safety protocols. Current research focuses on the environmental and health impact of TBP, as well as the development of sustainable and safe alternatives. Future directions for research include the development of more efficient synthesis and characterization methods, as well as the development of safe and sustainable alternatives to TBP.

XLogP3

3.2

Exact Mass

359.70055 g/mol

Monoisotopic Mass

355.70465 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-23

Explore Compound Types